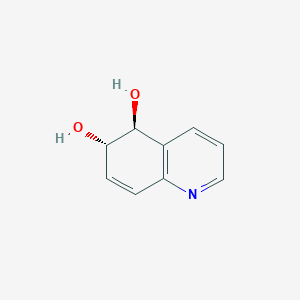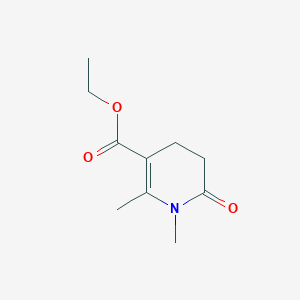![molecular formula C58H87N3O21 B156372 [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat CAS No. 126145-79-7](/img/structure/B156372.png)
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes acetoxy, hydroxyethylcarbamoyl, and oxan-yl groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and carbamoylation reactions. The specific reaction conditions would depend on the reactivity of the intermediates and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.
Applications De Recherche Scientifique
This compound could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups, such as:
Steroids: Complex molecules with a similar polycyclic structure.
Glycosides: Compounds with sugar moieties attached to other functional groups.
Peptides: Short chains of amino acids with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity
Propriétés
Numéro CAS |
126145-79-7 |
|---|---|
Formule moléculaire |
C58H87N3O21 |
Poids moléculaire |
1162.3 g/mol |
Nom IUPAC |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C58H87N3O21/c1-29(65)74-39-41(75-30(2)66)46(80-40-42(76-31(3)67)45(77-32(4)68)50(78-33(5)69)81-44(40)49(72)60-22-25-63)51(82-43(39)48(71)59-21-24-62)79-38-14-15-56(10)37(53(38,6)7)13-16-58(12)47(56)36(70)27-34-35-28-55(9,52(73)61-23-26-64)18-17-54(35,8)19-20-57(34,58)11/h27,35,37-47,50-51,62-64H,13-26,28H2,1-12H3,(H,59,71)(H,60,72)(H,61,73) |
Clé InChI |
GJDAXEDGJYHHBV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C |
Synonymes |
[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11 -(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3, 4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy -6-(2-hydroxyethylcarbamoyl)oxan-2-yl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)









![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)

![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

